9-(4-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to a class of purine-6-carboxamide derivatives, which are synthesized via multi-step reactions involving substituted phenyl groups. Its structure features a 2-(3,4,5-trimethoxyphenyl) substituent and a 9-(4-fluorophenyl) group, both of which influence its electronic and steric properties (see Table 1 for analogs) . The trimethoxyphenyl moiety is known for enhancing solubility and binding affinity in medicinal chemistry, while the 4-fluorophenyl group contributes to metabolic stability . The synthesis of such derivatives often involves condensation of thiourea intermediates with aldehydes or alkylation reactions, as described in Scheme 3 of Huang et al. .
Properties
IUPAC Name |
9-(4-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5/c1-30-13-8-10(9-14(31-2)17(13)32-3)19-24-15(18(23)28)16-20(26-19)27(21(29)25-16)12-6-4-11(22)5-7-12/h4-9H,1-3H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPWPFXKBFEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4,5-trimethoxycinnamates, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.
Mode of Action
Similar compounds have demonstrated inhibitory activity against ache and bche. This suggests that the compound may interact with these enzymes, preventing them from breaking down acetylcholine and thereby increasing its availability in the synaptic cleft.
Comparison with Similar Compounds
Table 1: Structural Features of Purine-6-Carboxamide Derivatives
Key Observations:
Substituent Diversity at Position 2: The 3,4,5-trimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to simpler substituents like methyl or bromophenyl .
Substituent Effects at Position 9 :
- The 4-fluorophenyl group in the target compound offers metabolic resistance compared to bulkier groups like 4-tert-butylphenyl, which may increase lipophilicity but reduce bioavailability .
- Methoxy and ethoxy groups (e.g., in 869069-21-6) balance hydrophobicity and hydrogen-bonding capacity, critical for optimizing pharmacokinetics .
Synthetic Accessibility :
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